molecular formula C16H18Cl2N6O2 B6164639 8-[(2-aminoethyl)amino]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 843622-94-6

8-[(2-aminoethyl)amino]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6164639
CAS RN: 843622-94-6
M. Wt: 397.3
InChI Key:
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Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified according to the number of carbon atoms bonded directly to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .


Synthesis Analysis

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 . Usually aminomethyl groups feature tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH 2 =N (CH 3) 2] + .


Molecular Structure Analysis

The nitrogen atom in most amines is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .


Chemical Reactions Analysis

Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . To classify amines, we look at the nitrogen atom of the amine and count the number of alkyl groups bonded to it. This number is the classification of the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary greatly depending on their structure. For example, lower molecular weight amines are often gases at room temperature, while higher molecular weight amines are usually liquids or solids. Amines are generally polar and can participate in hydrogen bonding, making them soluble in water .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(2-aminoethyl)amino]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione' involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "1,3-dimethyluric acid", "2-aminoethylamine", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroform", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dichlorobenzaldehyde is reacted with 2-aminoethylamine in the presence of triethylamine to form 7-[(2,4-dichlorophenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "Step 2: 1,3-dimethyluric acid is reacted with acetic anhydride in the presence of sodium bicarbonate to form 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "Step 3: The product from step 1 is then reacted with the product from step 2 in the presence of chloroform and triethylamine to form the final product, 8-[(2-aminoethyl)amino]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "Step 4: The final product is purified by recrystallization from ethanol and water." ] }

CAS RN

843622-94-6

Molecular Formula

C16H18Cl2N6O2

Molecular Weight

397.3

Purity

0

Origin of Product

United States

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